molecular formula C6H4BrKO3S B1343616 Potassium 4-bromobenzenesulfonate CAS No. 66788-58-7

Potassium 4-bromobenzenesulfonate

Cat. No.: B1343616
CAS No.: 66788-58-7
M. Wt: 275.16 g/mol
InChI Key: ZRRZLMBETUWGJQ-UHFFFAOYSA-M
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Description

Potassium 4-bromobenzenesulfonate is an organic compound with the molecular formula C6H4BrKO3S. It is a potassium salt of 4-bromobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Potassium 4-bromobenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in the repair of DNA damage . This interaction is crucial as it can influence the repair mechanisms of DNA, thereby affecting cellular functions. Additionally, this compound can interact with other biomolecules, altering their activity and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in potassium transport and homeostasis . This can lead to changes in cellular metabolism and overall cell function. Furthermore, this compound can affect cell signaling pathways, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), inhibiting their activity . This inhibition can lead to changes in DNA repair processes, affecting gene expression and cellular function. Additionally, this compound can interact with other proteins and enzymes, either activating or inhibiting their activity, which in turn influences various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects on cellular function can vary over time . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . For instance, high doses of this compound have been associated with toxic effects, including alterations in enzyme activity and cellular metabolism. It is crucial to determine the optimal dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels For example, it can affect the glycolysis and gluconeogenesis pathways, altering the levels of key metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation . These transport mechanisms are essential for determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-bromobenzenesulfonate can be synthesized through the sulfonation of 4-bromobenzene. The process involves the reaction of 4-bromobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 4-bromobenzene is treated with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the desired potassium salt. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-bromobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 4-bromobenzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Potassium benzenesulfonate
  • Potassium 4-chlorobenzenesulfonate
  • Potassium 4-methylbenzenesulfonate

Uniqueness

Potassium 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and coupling reactions compared to its analogs. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules .

Properties

IUPAC Name

potassium;4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRZLMBETUWGJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrKO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635528
Record name Potassium 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66788-58-7
Record name Potassium 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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